![molecular formula C21H21ClN6O B2378677 [1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone CAS No. 1326808-11-0](/img/structure/B2378677.png)
[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, a piperazine ring, a phenyl ring, and a pyridinyl ring. These rings would be connected in a specific arrangement to form the overall structure of the compound. The exact three-dimensional structure would depend on the specific spatial arrangement of these rings and the attached functional groups .Applications De Recherche Scientifique
Anticancer and Antimicrobial Applications
- Compounds related to the queried chemical, incorporating oxazole, pyrazoline, and pyridine heterocycles, have been investigated for anticancer activity. One study discovered a compound with high potency against cancer cell lines, also showing in vitro antibacterial and antifungal activities, indicating potential for overcoming microbial resistance to pharmaceutical drugs (Katariya et al., 2021).
- Another research synthesized derivatives of a related compound, demonstrating significant anticancer and antituberculosis activities, suggesting the potential for treating these diseases (Mallikarjuna et al., 2014).
Antioxidant Properties
- Research on derivatives of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole, closely related to the queried compound, revealed antioxidant and antiradical activities. These compounds were synthesized and screened, highlighting their potential in oxidative stress-related applications (Bekircan et al., 2008).
Antimicrobial and Antituberculosis Studies
- Studies have shown that pyridine derivatives related to the queried compound exhibit antimicrobial activity against bacteria and fungi, suggesting their use in treating microbial infections (Patel et al., 2011).
Molecular Docking and Spectroscopic Studies
- A study involving the molecular structure, spectroscopic analysis, and docking studies of a compound closely related to the queried chemical showed its potential antimicrobial activity. The research involved detailed spectroanalytical techniques and in silico modeling, indicating the compound's effectiveness against bacterial and fungal infections (Sivakumar et al., 2021).
Antagonist Activity in Drug Discovery
- Research involving pyridine metallation in the synthesis of triazole-based NK-1 antagonists, which are structurally similar to the queried compound, showcased the potential in drug discovery for treating conditions like pain or depression (Jungheim et al., 2006).
Orientations Futures
Given the structural complexity of this compound and its potential for biological activity, it could be a promising candidate for further study. Future research could focus on optimizing its synthesis, investigating its mechanism of action, and evaluating its safety and efficacy in biological systems .
Propriétés
IUPAC Name |
[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O/c1-2-10-26-11-13-27(14-12-26)21(29)19-20(16-4-3-9-23-15-16)28(25-24-19)18-7-5-17(22)6-8-18/h2-9,15H,1,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUOBWNZLXIQBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

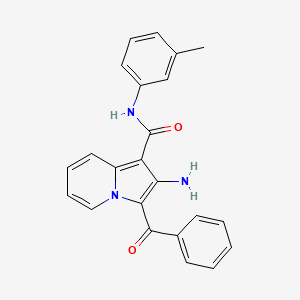
![2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2378595.png)
![Methyl 2-amino-4-oxo-3H-thieno[3,2-d]pyrimidine-7-carboxylate](/img/structure/B2378596.png)
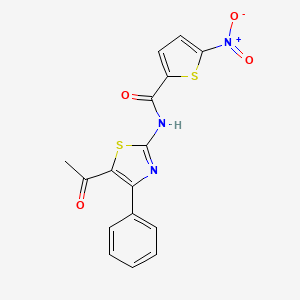
![4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate](/img/structure/B2378598.png)
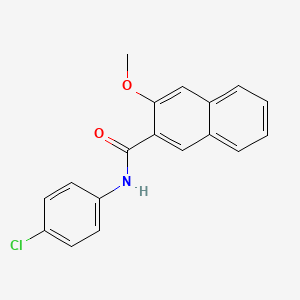
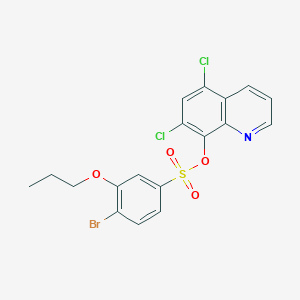
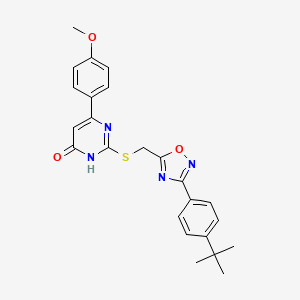
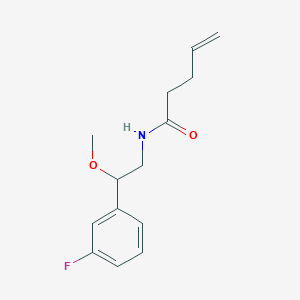

![11,12-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2378608.png)
![((3aR,4R,6R,6aR)-6-(2,6-Dichloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B2378613.png)
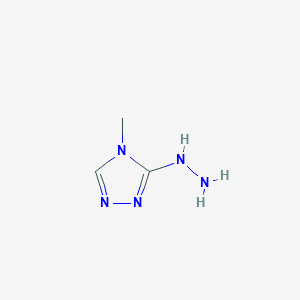
![2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2378617.png)